N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
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Overview
Description
N-[4-(2H-1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-2-YL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a complex organic compound that features a benzodioxole moiety, a thiazole ring, and a hexahydrocinnolinone structure
Preparation Methods
The synthesis of N-[4-(2H-1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-2-YL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction to obtain the desired benzodioxole structure.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via a Pd-catalyzed C-N cross-coupling reaction.
Formation of the Hexahydrocinnolinone Structure: This involves a cascade reaction of quinoline-3-carboxylic acid with thionyl chloride, followed by the addition of 4-aminoacetophenone and a Claisen-Schmidt reaction with piperonal.
Chemical Reactions Analysis
N-[4-(2H-1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-2-YL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and thiazole moieties.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(2H-1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-2-YL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves its interaction with microtubules. The compound modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis . This makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar compounds include:
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: This compound also features a benzodioxole moiety and has shown anticancer activity.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds have been evaluated for their anticancer activity and share structural similarities with the target compound.
N-[4-(2H-1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-2-YL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE stands out due to its unique combination of structural features, which contribute to its specific biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H18N4O4S |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C20H18N4O4S/c25-18(9-24-19(26)8-12-3-1-2-4-14(12)23-24)22-20-21-15(10-29-20)13-5-6-16-17(7-13)28-11-27-16/h5-8,10H,1-4,9,11H2,(H,21,22,25) |
InChI Key |
QQJRJVAECXLIFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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